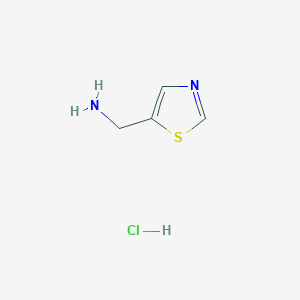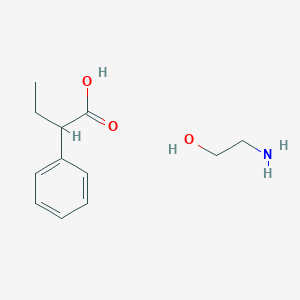![molecular formula C7H6ClF3N2 B162904 [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine CAS No. 1869-22-3](/img/structure/B162904.png)
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
Descripción general
Descripción
“[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine” is a chemical compound with the CAS Number 1869-22-3 . It has a molecular weight of 210.59 . The IUPAC name for this compound is 1-[2-chloro-5-(trifluoromethyl)phenyl]hydrazine .
Molecular Structure Analysis
The InChI code for “[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine” is 1S/C7H6ClF3N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine” is a solid at room temperature . It has a molecular weight of 210.58 g/mol . The compound has a topological polar surface area of 38 Ų .Aplicaciones Científicas De Investigación
Migraine Medication Research
This compound has been linked to the production of Ubrogepant , a medication used for acute migraine attacks. It is involved in the synthesis of molecules that act as CGRP receptor antagonists, which are important in migraine pathophysiology .
Proteomics Research
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine is available for purchase as a product for proteomics research, indicating its use in the study of proteins and their functions .
Synthesis of Trifluoromethylpyridines
It serves as an intermediate in the synthesis of trifluoromethylpyridines, which are key components in various chemical reactions and potential pharmaceuticals .
Safety and Hazards
“[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine” is associated with several hazard statements, including H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
It’s known that many hydrazine derivatives interact with various biological targets, often acting as inhibitors or modulators .
Mode of Action
Generally, hydrazine derivatives can form hydrazones with carbonyl compounds, which may interfere with the normal function of biological macromolecules .
Propiedades
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPSYPXQNRTIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366145 | |
| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine | |
CAS RN |
1869-22-3 | |
| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














